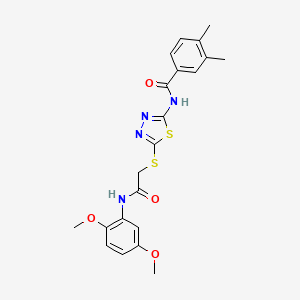
Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate is a complex organic compound with the molecular formula C25H24N4O2. It is known for its unique structure, which includes a nicotinate core substituted with cyano, phenyl, and phenylpiperazino groups.
Preparation Methods
The synthesis of Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinate Core: The initial step involves the preparation of the nicotinate core through a condensation reaction between ethyl nicotinate and a suitable cyano precursor.
Substitution Reactions:
Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs. This can include the use of catalysts, improved reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a ligand in drug design.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression .
Comparison with Similar Compounds
Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate can be compared with other similar compounds, such as:
5-cyano-6-phenyl-2,4-disubstituted-pyrimidine derivatives: These compounds share a similar cyano and phenyl substitution pattern and are studied for their antitumor activities.
Indole derivatives: Indole derivatives are known for their diverse biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylpiperazino group, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-2-31-25(30)22-17-20(18-26)24(27-23(22)19-9-5-3-6-10-19)29-15-13-28(14-16-29)21-11-7-4-8-12-21/h3-12,17H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSWNTGYMJDHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S,3abeta,6abeta)-3beta-[(tert-Butoxycarbonyl)amino]hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2619700.png)
![N-(2-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2619701.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2619704.png)





![3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2619712.png)
![1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2619713.png)

![2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline](/img/structure/B2619719.png)
